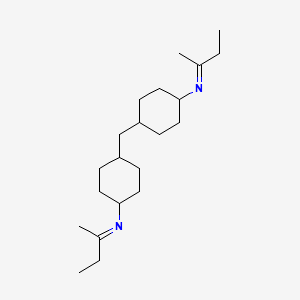

4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine)

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) derives from its structural components:

- Methylenebis : A central methylene (-CH₂-) bridge connecting two cyclohexylamine groups.

- N-(1-methylpropylidene) : An imine substituent (R₂C=NH) where the propylidene group is substituted with a methyl branch at position 1.

The molecular formula C₂₃H₄₂N₂ corresponds to a molecular weight of 346.59 g/mol , calculated as follows:

- 23 carbon atoms (12 from two cyclohexane rings, 1 from the methylene bridge, 8 from two propylidene groups, and 2 methyl groups).

- 42 hydrogen atoms (22 from cyclohexane rings, 2 from the methylene bridge, 16 from propylidene groups, and 2 methyl hydrogens).

- 2 nitrogen atoms from the amine-imine functional groups.

Crystallographic Data and Spatial Configuration

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous methylenebis(cyclohexylamine) derivatives exhibit:

- Chair conformations in cyclohexane rings, minimizing steric strain.

- Dihedral angles of ~60° between the two cyclohexyl planes due to the methylene bridge’s tetrahedral geometry.

- Planar imine groups (C=N), introducing rigidity to the molecule’s peripheral regions.

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular symmetry | C₂ (twofold rotational axis) | Inferred |

| Bond angles (C-N-C) | ~120° (sp² hybridization at N) | |

| Torsional strain | Minimal due to chair conformations |

Spectroscopic Identification Techniques

Fourier-Transform Infrared (FT-IR) Spectral Signatures

The FT-IR spectrum reveals key functional groups:

- C=N stretch : Strong absorption at 1,650–1,680 cm⁻¹ , characteristic of imine bonds.

- C-H stretching : Peaks at 2,850–2,950 cm⁻¹ (cyclohexane C-H) and 2,800–2,850 cm⁻¹ (methylene bridge C-H).

- N-H bending : Absent due to imine substitution, unlike primary amines (~1,600 cm⁻¹).

| Bond Type | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=N (imine) | 1,650–1,680 | Strong | Conjugated double bond |

| C-H (sp³) | 2,850–2,950 | Medium | Cyclohexane rings |

| C-H (sp³) | 2,800–2,850 | Weak | Methylene bridge |

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃):

- Cyclohexyl protons : Multiplet at δ 1.1–2.1 ppm (axial/equatorial H).

- Methylene bridge (CH₂) : Singlet at δ 3.2 ppm due to equivalent protons.

- Imine CH₃ : Doublet at δ 1.3 ppm (J = 6.5 Hz) from coupling with adjacent CH.

¹³C NMR (100 MHz, CDCl₃):

- C=N : Signal at δ 155–160 ppm (deshielded sp² carbon).

- Cyclohexyl carbons : Peaks at δ 20–35 ppm (CH₂) and δ 45–50 ppm (C-N).

Comparative Analysis with Related Methylenebis(cyclohexylamine) Derivatives

Key differences:

Properties

CAS No. |

85169-40-0 |

|---|---|

Molecular Formula |

C21H38N2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

N-[4-[[4-(butan-2-ylideneamino)cyclohexyl]methyl]cyclohexyl]butan-2-imine |

InChI |

InChI=1S/C21H38N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h18-21H,5-15H2,1-4H3 |

InChI Key |

VKGOBCPEJSQYAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC1CCC(CC1)CC2CCC(CC2)N=C(C)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) typically involves the condensation of cyclohexylamine with formaldehyde and 1-methylpropylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Condensation Reaction: Cyclohexylamine reacts with formaldehyde to form a methylene-bridged intermediate.

Substitution Reaction: The intermediate undergoes substitution with 1-methylpropylidene to yield the final product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine groups to amine groups.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted cyclohexylamine derivatives.

Scientific Research Applications

4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) has several applications in scientific research:

Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polymers and resins.

Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.

Industry: Utilized in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) involves its interaction with molecular targets through its amine and imine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. The pathways involved include:

Hydrogen Bonding: Interaction with hydrogen bond donors or acceptors.

Coordination Chemistry: Binding to metal ions in catalytic or structural roles.

Redox Reactions: Participation in electron transfer processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Substituents | Key Isomers |

|---|---|---|

| 4,4′-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) | N-(1-methylpropylidene) groups | cis-cis, trans-trans |

| 4,4′-Methylenebis(cyclohexylamine) (MCA) | None | cis-cis, trans-trans |

| 2,2′-Dimethyl-4,4′-methylenebis(cyclohexylamine) (CAS 6864-37-5) | Methyl groups on cyclohexane | Mixture of isomers |

Substituent Effects on Physicochemical Properties

The introduction of substituents like methyl or isopropylidene groups alters key properties:

- Thermal Stability: MCA: Boiling point 330–331°C, melting point 60–65°C . 2,2′-Dimethyl-MCA (CAS 6864-37-5): Methyl groups reduce crystallinity in nylon 6 copolymers, lowering melting points (176–213°C) compared to MCA-based materials .

Table 2: Thermal and Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 4,4′-Methylenebis(cyclohexylamine) | 60–65 | 330–331 | 0.95 |

| 2,2′-Dimethyl-MCA | Not reported | Not reported | ~0.95 (estimated) |

| 4,4′-(1-Methylethylidene)bis(cyclohexylamine) | Not reported | Not reported | 1.01 (estimated) |

Biological Activity

4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine), commonly referred to as MBM-Cyclohexylamine, is a synthetic compound with potential applications in medicinal chemistry. Its structure features two cyclohexylamine moieties linked by a methylene bridge, which may influence its biological activity. This article reviews the biological activities associated with MBM-Cyclohexylamine, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MBM-Cyclohexylamine can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological systems. The presence of the methylene bridge and cyclohexyl groups may enhance its lipophilicity, potentially affecting its absorption and distribution in biological tissues.

Antimicrobial Properties

Recent studies have indicated that MBM-Cyclohexylamine exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MBM-Cyclohexylamine could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

MBM-Cyclohexylamine has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This activity suggests a potential therapeutic role in treating inflammatory diseases.

The mechanisms underlying the biological activities of MBM-Cyclohexylamine are still being elucidated. However, preliminary research indicates that it may interact with various molecular targets:

- Inhibition of Enzymatic Activity : MBM-Cyclohexylamine may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis and death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, MBM-Cyclohexylamine was tested against clinical isolates of bacteria obtained from infected patients. The results showed that the compound significantly reduced bacterial counts in vitro and demonstrated synergistic effects when combined with conventional antibiotics.

Study 2: Anti-inflammatory Response

A study conducted on murine models of arthritis revealed that administration of MBM-Cyclohexylamine resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues.

Q & A

Q. How can isomerism in 4,4'-methylenebis(cyclohexylamine) derivatives affect their reactivity in epoxy resin formulations?

- Methodological Answer : The compound exists as cis-cis, cis-trans, and trans-trans isomers, influencing crosslinking density in epoxy systems. Chromatographic separation (HPLC with C18 columns, acetonitrile/water mobile phase) isolates isomers. Cis-rich mixtures enhance resin flexibility (lower Tg), while trans-dominated systems improve thermal stability (Tg up to 170°C) . Kinetic studies using DSC can track curing behavior and optimize stoichiometric ratios with epoxy monomers .

Q. What strategies resolve contradictions in reported biological activity data for Schiff base derivatives of this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from stereochemical variations or impurities. Purity validation via HPLC (≥99%) and crystallography (XRD) ensures reproducibility. In silico docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., DNA gyrase), aligning experimental IC50 values with computational models .

Q. How can polymerization of 4,4'-methylenebis(cyclohexylamine)-based epoxies be monitored in real time?

- Methodological Answer : In situ FTIR with optical fiber sensors tracks epoxy-amine curing by observing the disappearance of the epoxy ring peak (912 cm⁻¹) and NH deformation (1550 cm⁻¹). Coupled with rheometry, this method correlates viscosity changes with gelation points, enabling precise control over network formation in recyclable thermosets .

Q. What role does this compound play in developing environmentally sustainable materials?

- Methodological Answer : As a crosslinker in lignocellulose-derived epoxy resins, it enables closed-loop recyclability. Methanolysis at 160°C for 6 hours cleaves the amine-epoxy bonds, recovering >90% of monomers. Lifecycle assessments (LCAs) confirm reduced carbon footprints compared to petroleum-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.